5-Bromo-8-chloroimidazo[1,5-a]pyridine
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Overview
Description
5-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 It is a derivative of imidazo[1,5-a]pyridine, characterized by the presence of bromine and chlorine atoms at the 5th and 8th positions, respectively
Preparation Methods
The synthesis of 5-Bromo-8-chloroimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
5-Bromo-8-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Radical Reactions: Functionalization via radical reactions has been explored, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-8-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes binding to target proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of specific pathways or activation of others.
Comparison with Similar Compounds
5-Bromo-8-chloroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyrimidines: These are structural analogs with a pyrimidine ring instead of a pyridine ring.
Imidazoquinoxalines: These compounds have a quinoxaline ring fused to the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by bromine and chlorine substitutions at the 5th and 8th positions, allows it to interact with various biological targets, making it a subject of extensive research.
- Molecular Formula : C₇H₄BrClN₂
- Structural Features : The compound belongs to the imidazo[1,5-a]pyridine family, which is known for its diverse applications in pharmaceuticals and agrochemicals. The specific substitution pattern contributes to its distinct chemical properties and potential biological activities.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. This interaction can lead to inhibition or activation of various metabolic pathways.
- Receptor Binding : It may also interact with receptors, influencing cellular signaling processes.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : It has shown promise in inhibiting cancer cell growth through modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
- Antimicrobial Studies :
-
Anticancer Research :
- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Inflammatory Response Modulation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Similarity Index |
---|---|---|
Imidazo[1,2-a]pyridines | Different nitrogen positioning | 0.82 |
Imidazo[1,5-a]pyrimidines | Contains a pyrimidine ring instead | 0.76 |
Imidazoquinoxalines | Fused quinoxaline ring | 0.74 |
1,3-Dibromoimidazo[1,5-a]pyridine | Additional bromine substituent | 0.84 |
The distinct halogen substitutions at positions five and eight afford it unique reactivity and biological activity profiles that are advantageous for specific applications in research and industry.
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
5-bromo-8-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-10-4-11(6)7/h1-4H |
InChI Key |
BYWKFJIMIHEAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN2C(=C1)Br)Cl |
Origin of Product |
United States |
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